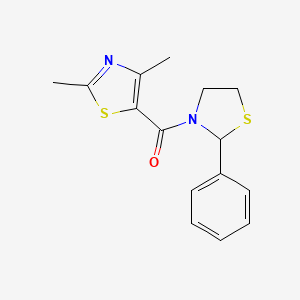![molecular formula C16H16F3N3O5S B6429357 2-methoxy-6-({1-[2-(trifluoromethoxy)benzenesulfonyl]pyrrolidin-3-yl}oxy)pyrazine CAS No. 1706311-35-4](/img/structure/B6429357.png)
2-methoxy-6-({1-[2-(trifluoromethoxy)benzenesulfonyl]pyrrolidin-3-yl}oxy)pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-methoxy-6-({1-[2-(trifluoromethoxy)benzenesulfonyl]pyrrolidin-3-yl}oxy)pyrazine” is a complex organic molecule. It contains a pyrazine ring, which is a six-membered ring with two nitrogen atoms. Attached to this ring are methoxy and trifluoromethoxy groups, which are oxygen atoms bonded to a methyl group and a trifluoromethyl group, respectively . There’s also a benzenesulfonyl group attached to a pyrrolidine ring .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The pyrazine ring would provide a planar, aromatic center to the molecule. The methoxy, trifluoromethoxy, and benzenesulfonyl groups would add significant steric bulk .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on the conditions and the reagents present. The methoxy and trifluoromethoxy groups could potentially undergo substitution reactions. The benzenesulfonyl group could act as a leaving group in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the aromatic pyrazine ring and the polar methoxy, trifluoromethoxy, and benzenesulfonyl groups would likely result in a relatively high melting point and significant water solubility .properties
IUPAC Name |
2-methoxy-6-[1-[2-(trifluoromethoxy)phenyl]sulfonylpyrrolidin-3-yl]oxypyrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3N3O5S/c1-25-14-8-20-9-15(21-14)26-11-6-7-22(10-11)28(23,24)13-5-3-2-4-12(13)27-16(17,18)19/h2-5,8-9,11H,6-7,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFHYMEJLUREWCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=CC(=N1)OC2CCN(C2)S(=O)(=O)C3=CC=CC=C3OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-6-((1-((2-(trifluoromethoxy)phenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrazine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 2-[7-(2,5-difluorophenyl)-1,4-thiazepane-4-carbonyl]benzoate](/img/structure/B6429285.png)
![methyl 2-[7-(thiophen-2-yl)-1,4-thiazepane-4-carbonyl]benzoate](/img/structure/B6429296.png)
![2,3,4-trifluoro-N-[2-({6-[(5-methylpyridin-2-yl)amino]pyridazin-3-yl}amino)ethyl]benzamide](/img/structure/B6429305.png)
![methyl 2-{[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]carbamoyl}benzoate](/img/structure/B6429310.png)
![N-{4-[(4,6-dimethylpyrimidin-2-yl)oxy]cyclohexyl}-3,5-bis(trifluoromethyl)benzamide](/img/structure/B6429315.png)
![3-chloro-N-[(3,4-dihydro-1H-2-benzopyran-3-yl)methyl]propanamide](/img/structure/B6429325.png)

![2-(2-chlorophenyl)-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazolidine-3-carboxamide](/img/structure/B6429337.png)
![methyl 2-[3-(pyrazin-2-yloxy)pyrrolidine-1-carbonyl]benzoate](/img/structure/B6429339.png)
![methyl 2-{3-[(3-cyanopyrazin-2-yl)oxy]pyrrolidine-1-carbonyl}benzoate](/img/structure/B6429345.png)
![methyl 2-{3-[(3-methoxypyrazin-2-yl)oxy]pyrrolidine-1-carbonyl}benzoate](/img/structure/B6429348.png)
![methyl 2-{3-[(6-methylpyridazin-3-yl)oxy]pyrrolidine-1-carbonyl}benzoate](/img/structure/B6429376.png)
![methyl 2-(3-{[6-(dimethylamino)pyridazin-3-yl]oxy}pyrrolidine-1-carbonyl)benzoate](/img/structure/B6429381.png)
![N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide](/img/structure/B6429385.png)